The compound 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole is a derivative of the 1,2,4-oxadiazole family, which has garnered significant interest due to its wide range of biological and pharmacological activities. Oxadiazoles are recognized as privileged structures in drug chemistry, and their derivatives are often explored for various applications, including medicinal chemistry and material science. The tert-butyl group is a common steric hindrance provider, which can influence the biological activity and stability of the compound56.
In medicinal chemistry, 1,3,4-oxadiazoles have shown diverse biological activities, including enzyme inhibition. For example, 5-Aryl-1,3,4-oxadiazoles have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions like dementias and myasthenia gravis2. The presence of a chloromethyl group in the oxadiazole structure provides a reactive site for further modifications, potentially leading to the discovery of new therapeutic agents3.
Oxadiazoles have also been investigated as antimalarial substances. A study on 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles demonstrated significant activity against Plasmodium berghei in mice, suggesting that modifications of the oxadiazole core can lead to potent antimalarial agents4.
The antioxidant activity of oxadiazoles bearing tert-butyl groups has been evaluated, with some compounds showing significant free-radical scavenging ability. This suggests potential applications in the development of antioxidant therapies or protective agents5.
In synthetic chemistry, the sterically hindered 1,3,4-oxadiazoles containing tert-butyl groups have been synthesized for various applications. These compounds can serve as building blocks for more complex molecules due to their stability and reactivity6.
The compound is cataloged under the Chemical Abstracts Service with the identifier CAS 175205-41-1. Its molecular formula is C₇H₈ClN₃O, and it features a five-membered ring structure containing two nitrogen atoms. Oxadiazoles are recognized for their diverse applications in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents .
The synthesis of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole can be achieved through several methods. One prominent approach involves the use of amidoxime derivatives combined with carboxylic acids under specific reaction conditions.
A typical synthesis might involve:
The molecular structure of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole features a five-membered ring containing two nitrogen atoms at positions 1 and 2, a tert-butyl group at position 5, and a chloromethyl group at position 3.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole can participate in various chemical reactions due to its reactive chloromethyl group.
The mechanism of action for compounds containing oxadiazole rings often involves interaction with biological targets such as enzymes or receptors.
The physical properties of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole include:
The compound's stability is influenced by environmental factors such as temperature and moisture content; it should be stored in a cool, dry place away from light .
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole has various applications in scientific research:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen atom at position 1 and two nitrogen atoms at positions 2 and 4. This arrangement creates a planar, electron-deficient aromatic system with distinctive physicochemical properties. The ring exhibits bond lengths of 1.30–1.32 Å for the N–O bond, 1.33–1.35 Å for C=N bonds, and 1.38–1.40 Å for C–N bonds, reflecting significant bond delocalization [1] [4]. The C3 and C5 positions serve as primary sites for electrophilic substitution, enabling versatile functionalization while maintaining ring stability. This stability arises from the electronegativity of oxygen and nitrogen atoms, which collectively withdraw electron density, rendering the ring resistant to electrophilic attack but susceptible to nucleophilic substitution at C5 [4]. The presence of the oxygen atom introduces a strong dipole moment (approximately 4.5 D), significantly influencing molecular polarity and intermolecular interactions in supramolecular architectures [4].
Table 1: Key Structural Parameters of 1,2,4-Oxadiazole
Parameter | Value/Range | Significance |
---|---|---|
N–O Bond Length | 1.30–1.32 Å | Reflects partial double-bond character, contributing to ring rigidity |
C=N Bond Length | 1.33–1.35 Å | Indicates delocalization within the π-system |
C–N Bond Length | 1.38–1.40 Å | Suggests single-bond character but shortened due to resonance |
Ring Dipole Moment | ~4.5 Debye | Enhances solubility in polar media and influences crystal packing |
Aromaticity | Moderate | Allows electrophilic substitution at C3/C5 while resisting ring cleavage |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide functionalities due to their metabolic stability and similar spatial dimensions. The ring’s nitrogen and oxygen atoms mimic carbonyl oxygen and amide nitrogen, respectively, enabling hydrogen-bonding interactions comparable to amides (bond angles: 120° for carbonyl-like interactions) [2] [3]. This bioisosterism circumvents enzymatic hydrolysis, a critical limitation of esters and amides in drug design [2]. For example, oxadiazole-containing drugs like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral) exploit this stability to enhance oral bioavailability [3]. The 1,2,4-oxadiazole ring also modulates lipophilicity; introducing a tert-butyl group increases log P values by ~1.5 units, improving membrane permeability [5] [6]. Additionally, the ring’s dipole moment facilitates interactions with target proteins, as evidenced by its role in acetylcholinesterase inhibitors for Alzheimer’s disease (e.g., IC₅₀ values < 0.1 μM for some derivatives) [6].
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Advantage |
---|---|---|---|
Hydrolytic Stability | Low (pH-sensitive) | High (resists esterases/peptidases) | Prolongs half-life in vivo |
Hydrogen-Bond Capacity | 2–3 bonds | 2–4 bonds | Enhances target binding affinity |
Dipole Moment | 1.8–2.2 Debye | 4.3–4.8 Debye | Improves solubility and protein interactions |
Metabolic Vulnerability | High | Low | Reduces first-pass metabolism |
Spatial Occupancy | ~2.5 Å (width) | 2.4–2.6 Å (width) | Preserves binding geometry in pharmacophores |
The chemistry of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger’s synthesis via cyclization of amidoximes and acyl chlorides, initially termed "furo[ab1]diazoles" [4] [9]. Research stagnated until the 1960s, when photochemical rearrangements revealed their utility as synthetic intermediates. Newman’s 1968 discovery of UV-induced ring contraction to imidazoles sparked interest in their photochemistry [4]. The first pharmacological application emerged in the 1960s with Oxolamine, a cough suppressant featuring a 3,5-disubstituted-1,2,4-oxadiazole core [3]. The 1970s–1980s saw exploration of their liquid crystalline properties, driven by the ring’s dipole moment [4]. A transformative milestone occurred in 2011 with the isolation of natural 1,2,4-oxadiazoles—Phidianidines A and B—from the sea slug Phidiana militaris. These indole alkaloids demonstrated selective dopamine transporter inhibition (DAT IC₅₀: 1.2 μM) without cytotoxicity [3] [9]. Parallel work identified Quisqualic acid from Quisqualis indica seeds as a potent glutamate receptor agonist [3]. The 2000s witnessed systematic exploitation of their bioisosteric properties, yielding FDA-approved drugs like Ataluren and Fasiplon [3]. Since 2010, >1,300 articles and patents have been published, focusing on antimicrobial and anticancer applications (e.g., oxadiazole-linked 5-fluorouracil derivatives with IC₅₀ < 10 μM in breast cancer cells) [3] [8].
Table 3: Historical Milestones in 1,2,4-Oxadiazole Chemistry
Year | Milestone | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesize first 1,2,4-oxadiazoles | Established foundational synthesis via amidoxime-acyl chloride cyclization |
1968 | Newman discovers photochemical rearrangements | Unveiled reactivity for heterocyclic interconversions |
1960s | Oxolamine enters market as antitussive | First pharmaceutical application of the scaffold |
2011 | Isolation of Phidianidines A/B from Phidiana militaris | Demonstrated natural occurrence and neuroactivity |
2000–2020 | FDA approvals of Ataluren, Pleconaril, Fasiplon | Validated bioisosteric utility in clinical agents |
2019 | >700 articles and 600 patents filed (Scifinder data) | Reflected resurgence in multidisciplinary applications |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7